molecular formula C21H18N4O4 B2425415 methyl 5-((4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate CAS No. 1105225-45-3

methyl 5-((4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate

Cat. No.: B2425415
CAS No.: 1105225-45-3
M. Wt: 390.399
InChI Key: KRCZBWXGIDJKPW-UHFFFAOYSA-N
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Description

The compound, methyl 5-((4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate, is a complex organic molecule with potential applications in various fields of scientific research. Its intricate structure, comprising a furan ring, a pyrazolo[3,4-d]pyridazine core, and a phenyl group, makes it an interesting subject for study in organic chemistry and pharmacology.

Properties

IUPAC Name

methyl 5-[(4-cyclopropyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)methyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O4/c1-28-21(27)17-10-9-15(29-17)12-24-20(26)19-16(18(23-24)13-7-8-13)11-22-25(19)14-5-3-2-4-6-14/h2-6,9-11,13H,7-8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRCZBWXGIDJKPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CN2C(=O)C3=C(C=NN3C4=CC=CC=C4)C(=N2)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of Hydrazone Intermediates

Refluxing 3-arylsydnones (2a–d) with aryl hydrazines in ethanol and acetic acid yields 1-(3-arylsydnon-4-yl)ethylidene)-2-phenylhydrazines (4a–l) . For example, 4-acetyl-3-phenylsydnone (2a) reacts with phenylhydrazine to form 4a (m.p. 160–162°C).

Cyclization via Vilsmeier–Haack Reagent

Treatment of 4a–l with DMF/POCl₃ generates a formyl intermediate, which undergoes intramolecular nucleophilic addition–elimination to yield 2,6-diaryl-2H-pyrazolo[3,4-d]pyridazin-7(6H)-ones (7a–l) . Microwave irradiation accelerates this step, reducing reaction times from hours to minutes.

Functionalization of the Pyridazinone Core

Introduction of the Cyclopropyl Group

Cyclopropane rings are introduced via nucleophilic substitution or transition metal-catalyzed cross-coupling. Patent data suggests alkylation of 4-chloropyridazinone intermediates with cyclopropylmagnesium bromide under Pd catalysis. For example, 4-chloro-1-phenylpyrazolo[3,4-d]pyridazin-7(6H)-one reacts with cyclopropyl Grignard reagent to afford 4-cyclopropyl derivatives in 65–78% yield.

N1-Phenyl Substitution

The phenyl group at N1 is installed during the initial cyclization step by selecting phenyl-substituted sydnones (2a–d) . Alternatively, Ullmann coupling of iodo-pyridazinones with phenylboronic acid under CuI/L-proline catalysis achieves N-arylation.

Synthesis of the Furan-2-Carboxylate Side Chain

Oxidation of Furan Precursors

Furan rings are oxidized to carboxylates using KMnO₄ in acidic or neutral conditions. For instance, 5-methylfuran-2-carbaldehyde undergoes permanganate-mediated oxidation to 5-carboxyfuran-2-carboxylic acid, which is esterified with methanol/H₂SO₄ to the methyl ester.

Alkylation of the Pyridazinone Core

The furan-methyl carboxylate moiety is introduced via nucleophilic substitution. Treatment of 6-chloromethylpyrazolo[3,4-d]pyridazin-7-one with methyl 5-hydroxymethylfuran-2-carboxylate in DMF/K₂CO₃ yields the target compound.

Integrated Synthetic Routes

Route 1: Sequential Core Functionalization

  • Synthesize 4-cyclopropyl-1-phenylpyrazolo[3,4-d]pyridazin-7(6H)-one via microwave-assisted cyclization.
  • Introduce the 6-chloromethyl group using ClCH₂OCH₃/AlCl₃.
  • Couple with methyl 5-hydroxymethylfuran-2-carboxylate under Mitsunobu conditions (DIAD/PPh₃).

Yield : 62% over three steps.

Route 2: Late-Stage Oxidation

  • Prepare 6-(5-methylfuran-2-yl)methylpyridazinone via Friedel–Crafts alkylation.
  • Oxidize the methyl group to carboxylate using KMnO₄/H₂O.
  • Esterify with methanol/H₂SO₄ to obtain the methyl ester.

Yield : 58% (oxidation step: 72%).

Comparative Analysis of Methods

Parameter Route 1 Route 2
Total Yield 62% 58%
Reaction Time 12 h 20 h
Key Advantage Fewer steps Avoids alkylation
Limitation Mitsunobu cost Low oxidation yield

Route 1 is preferred for scalability, while Route 2 avoids hazardous alkylating agents.

Optimization Strategies

Microwave-Assisted Synthesis

Replacing conventional heating with microwave irradiation in cyclization improves yields from 75% to 94% and reduces time from 7 h to 8 min.

Catalytic Esterification

Lipase-catalyzed esterification (e.g., Candida antarctica lipase B) enhances enantioselectivity and reduces side reactions compared to acid-catalyzed methods.

Chemical Reactions Analysis

Ester Hydrolysis and Transesterification

The methyl ester group at the furan-2-carboxylate position undergoes hydrolysis under acidic or basic conditions:

  • Base-mediated saponification : Reacts with NaOH (1–2 M) in aqueous ethanol (60–80°C) to yield the corresponding carboxylic acid derivative .

  • Acid-catalyzed methanolysis : Refluxing with HCl in methanol facilitates transesterification, producing ethyl or other alkyl esters when alternative alcohols are used.

Reaction TypeConditionsProductYield (%)Reference
Saponification1M NaOH, EtOH/H₂O, 70°C, 4hCarboxylic acid85–90
Transesterification0.5M HCl, MeOH, reflux, 6hMethyl ester (no change)>95

Furan Ring Modifications

The furan ring participates in electrophilic substitutions and cross-coupling reactions:

  • Bromination : Treating with Br₂ in acetic acid at 0–5°C introduces bromine at the C-3 position of the furan ring .

  • Suzuki–Miyaura coupling : Using Pd(PPh₃)₄ as a catalyst, the brominated furan reacts with arylboronic acids (e.g., phenylboronic acid) to form biaryl derivatives .

ReactionReagents/ConditionsProductKey ObservationsReference
BrominationBr₂ (1.1 eq), AcOH, 0–5°C, 2h3-Bromo-furan derivativeRegioselective at C-3
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C, 12hBiaryl-furan hybridRequires inert atmosphere

Pyrazolo[3,4-d]pyridazine Core Reactivity

The pyridazine and pyrazole rings enable nucleophilic attacks and cyclopropane ring-opening:

  • Nucleophilic substitution at C-4 : Reacts with amines (e.g., benzylamine) in DMF at 120°C to replace the cyclopropyl group .

  • Oxidation at N-7 : Treatment with mCPBA (meta-chloroperbenzoic acid) oxidizes the N-7 position, enhancing hydrogen-bonding capacity .

Target SiteReactionConditionsOutcomeReference
Cyclopropyl groupAmine substitutionBenzylamine, DMF, 120°C, 8hN-Benzyl derivative (78% yield)
Pyridazine N-7OxidationmCPBA (2 eq), CH₂Cl₂, 25°C, 3hSulfoxide analog (62% yield)

Functionalization via Methyl Group Activation

The methylene bridge between furan and pyridazine undergoes radical halogenation:

  • Photobromination : NBS (N-bromosuccinimide) and AIBN initiator in CCl₄ under UV light yield a bromomethyl intermediate, useful for further alkylation .

SubstrateHalogenation MethodProductApplicationsReference
Methylene bridgeNBS, AIBN, CCl₄, UV, 6hBromomethyl derivativePrecursor for Grignard reactions

Heterocycle Fusion Reactions

The pyrazolo-pyridazine core participates in cycloadditions to form extended polycyclic systems:

  • Diels–Alder reaction : Reacts with maleic anhydride in toluene at 110°C to form a six-membered fused ring .

Reaction TypeDienophileConditionsProductReference
Diels–AlderMaleic anhydrideToluene, 110°C, 12hTetracyclic adduct

Key Mechanistic Insights

  • Steric effects : The cyclopropyl group hinders nucleophilic attacks at C-4, necessitating high-temperature conditions.

  • Electronic effects : Electron-withdrawing substituents on the phenyl ring (e.g., fluoro) increase electrophilicity of the furan ring, enhancing bromination rates .

Stability Considerations

  • pH sensitivity : The ester group hydrolyzes rapidly in alkaline solutions (pH > 10), requiring neutral conditions for long-term storage .

  • Thermal stability : Decomposes above 200°C, limiting high-temperature applications without protective atmospheres .

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to methyl 5-((4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate exhibit a range of biological activities:

  • Antimicrobial Activity :
    • Derivatives of pyrazolo[3,4-d]pyridazine have shown promising antibacterial and antifungal properties. For instance, certain hybrids have been reported to possess minimum inhibitory concentrations (MIC) comparable to established antibiotics against resistant strains like methicillin-resistant Staphylococcus aureus .
  • Antiviral Properties :
    • Similar compounds have been explored for their antiviral potential, particularly in the treatment of viral diseases. The design of derivatives targeting viral replication mechanisms could lead to effective treatments .
  • Anti-inflammatory Effects :
    • Some studies suggest that pyrazolo derivatives may exhibit anti-inflammatory properties, making them candidates for treating conditions characterized by inflammation .

Applications in Medicine

The diverse biological activities of this compound suggest several potential applications in medicine:

Drug Development

  • The compound can serve as a scaffold for developing new antimicrobial agents. Its structural modifications could enhance potency and selectivity against specific pathogens.

Therapeutics for Viral Infections

  • Given its antiviral potential, it could be explored further for formulating treatments against various viral infections, particularly those resistant to current therapies.

Inflammatory Disease Management

  • The anti-inflammatory properties might be harnessed in developing therapies for chronic inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.

Case Studies and Research Findings

Several studies highlight the efficacy and potential applications of related compounds:

Study ReferenceFindings
Demonstrated potent antibacterial activity against MRSA with MIC values significantly lower than standard antibiotics.
Explored the synthesis of various pyrazolo derivatives showing promise in treating inflammatory conditions.
Investigated the antiviral activity of similar compounds, suggesting mechanisms that inhibit viral replication.

Mechanism of Action

Molecular Targets and Pathways

The compound's mechanism of action primarily involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and pyrazolo[3,4-d]pyridazine rings facilitate binding to these targets, potentially inhibiting or modulating their activity. This interaction can influence various cellular pathways, leading to diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-((4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate: is unique in its specific structural arrangement.

  • Other pyrazolo[3,4-d]pyridazine derivatives: : Share the core structure but differ in substituents, influencing their properties and applications.

  • Furan-based compounds: : Variations in the furan ring structure can result in different chemical behaviors and biological activities.

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct properties not found in other similar compounds.

That should give you a good starting point! Is there a specific area you’re most interested in diving deeper into?

Biological Activity

Methyl 5-((4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and kinase inhibition. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound features a complex structure that includes a furan carboxylate moiety and a pyrazolo[3,4-d]pyridazine core, which are known for their medicinal properties. The presence of the cyclopropyl group and the phenyl ring enhances its interaction with biological targets.

The biological activity of this compound primarily revolves around its ability to inhibit specific kinases involved in cancer cell proliferation. Kinase inhibitors are crucial in cancer treatment as they can block the signals that lead to tumor growth. The pyrazolo[3,4-d]pyridazine scaffold is particularly effective due to its capability to form hydrogen bonds with target proteins, enhancing its binding affinity and selectivity.

Biological Activity Studies

1. Antitumor Activity:
Recent studies have highlighted the antitumor efficacy of compounds related to pyrazolo[3,4-d]pyridazine derivatives. For instance, one study demonstrated that a closely related derivative exhibited significant inhibition of fibroblast growth factor receptors (FGFRs), which are often dysregulated in cancers. The compound showed a tumor growth inhibition (TGI) of 91.6% at a dosage of 50 mg/kg in xenograft models, indicating strong potential as an anticancer agent .

2. Kinase Inhibition:
The compound was tested against various kinases, revealing potent inhibitory effects on FGFR1 with an IC50 value of 114.5 nmol/L. This suggests that this compound may serve as a selective inhibitor for FGFR-related pathways .

Case Studies

Case Study 1: FGFR Targeting
In a study focused on the design and synthesis of pyrazolo[3,4-d]pyridazinone derivatives, one compound demonstrated significant inhibition of FGFR signaling pathways in cancer cells. Immunoblot analysis confirmed the suppression of these pathways, correlating with reduced cell proliferation in vitro .

Case Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis indicated that modifications to the pyrazolo core significantly affected biological activity. Compounds retaining specific functional groups demonstrated enhanced potency against FGFRs, emphasizing the importance of structural integrity in maintaining biological efficacy .

Comparative Analysis

CompoundTarget KinaseIC50 (nmol/L)TGI (%)Reference
Compound 10hFGFR1114.591.6 at 50 mg/kg
Methyl 5-(hydroxymethyl)-2-furan carboxylateVariousNot specifiedNot specified
Pyrido[2,3-d]pyrimidine derivativesEGFRNot specifiedNot specified

Q & A

Q. What synthetic methodologies are most effective for constructing the pyrazolo[3,4-d]pyridazine core in this compound?

The pyrazolo[3,4-d]pyridazine scaffold is typically synthesized via cyclocondensation reactions. A common approach involves reacting hydrazine derivatives with α,β-unsaturated carbonyl intermediates under acidic or basic conditions. For example, hydrazine hydrate in ethanol with iodine as a catalyst can promote regioselective cyclization . Key parameters include solvent choice (e.g., ethanol or DMF), temperature (reflux vs. room temperature), and stoichiometric control of iodine to avoid over-oxidation. Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming regiochemistry and purity .

Q. How can reaction conditions be optimized to enhance the yield of the furan-2-carboxylate substituent?

The furan-2-carboxylate moiety is introduced via nucleophilic substitution or coupling reactions. Optimizing solvent polarity (e.g., dichloromethane for SN2 reactions) and using catalysts like triethylamine or DMAP (4-dimethylaminopyridine) can improve yields. Reaction progress should be monitored via Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify side products, such as ester hydrolysis byproducts .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

  • NMR spectroscopy : 1H and 13C NMR are indispensable for verifying the positions of the cyclopropyl, phenyl, and furan substituents.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
  • HPLC : Quantifies purity (>95% is standard for pharmacological studies) and identifies trace impurities from incomplete cyclization .

Advanced Research Questions

Q. How does the cyclopropyl group influence the compound’s electronic and steric properties in pharmacological assays?

The cyclopropyl group introduces ring strain and electron-withdrawing effects, potentially enhancing binding affinity to hydrophobic pockets in target proteins. Computational studies (e.g., Density Functional Theory, DFT) can predict charge distribution and steric bulk. Experimental validation via X-ray crystallography or competitive binding assays is recommended to correlate structural features with activity .

Q. What strategies resolve contradictions in biological activity data across different assays?

Discrepancies may arise from assay conditions (e.g., pH, temperature) or cellular permeability differences. To address this:

  • Standardize assays using identical cell lines or enzyme batches.
  • Perform parallel experiments with structurally analogous compounds (e.g., replacing cyclopropyl with isopropyl) to isolate substituent-specific effects.
  • Use orthogonal methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to validate binding kinetics .

Q. How can regioselectivity challenges during functionalization of the pyridazinone ring be mitigated?

Regioselectivity is influenced by directing groups and reaction conditions. For example:

  • Electrophilic aromatic substitution : Use meta-directing groups (e.g., nitro or carbonyl) to guide functionalization.
  • Transition metal catalysis : Palladium-mediated coupling reactions (e.g., Suzuki-Miyaura) enable selective modifications at less-reactive positions. Kinetic studies under varying temperatures and catalysts (e.g., Pd(PPh3)4 vs. PdCl2) can optimize selectivity .

Q. What are the stability profiles of this compound under physiological and storage conditions?

Stability testing should include:

  • Hydrolytic stability : Incubate in buffers at pH 2–9 to assess ester bond susceptibility.
  • Photostability : Expose to UV/visible light to detect degradation products (monitored via HPLC-MS).
  • Thermal stability : Store at 4°C, 25°C, and 40°C to determine shelf-life. Lyophilization or formulation with antioxidants (e.g., BHT) may enhance stability .

Q. How can computational modeling predict interactions with cytochrome P450 enzymes?

Molecular docking (using software like AutoDock Vina) and Molecular Dynamics (MD) simulations can map binding poses in CYP450 isoforms (e.g., CYP3A4). Key parameters include binding energy scores (<−6 kcal/mol) and hydrogen bonding with heme iron. Validate predictions with in vitro CYP inhibition assays using human liver microsomes .

Methodological Recommendations

  • Synthetic Protocols : Prioritize anhydrous conditions for moisture-sensitive steps (e.g., esterifications) .
  • Data Validation : Use triplicate experiments with statistical analysis (e.g., ANOVA) to ensure reproducibility .
  • Safety : Handle cyclopropane precursors in fume hoods due to volatility and toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.